molecular formula C24H20ClN3O2S2 B12468330 4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B12468330
M. Wt: 482.0 g/mol
InChI Key: HUOAOVILZPTQRQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Linkage: This step involves the reaction of the benzothiazole derivative with a thiol compound.

    Attachment of the Benzamide Group: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: This compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring and the sulfanyl linkage are likely important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
  • 4-(Chloromethyl)-N-(2-hydroxy-4-methylphenyl)benzamide
  • 3-Hydroxy-N-(4-methylphenyl)benzamide

Uniqueness

4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzothiazole ring and the sulfanyl linkage distinguishes it from other similar compounds and may confer unique properties, such as enhanced binding affinity or specific reactivity.

Properties

Molecular Formula

C24H20ClN3O2S2

Molecular Weight

482.0 g/mol

IUPAC Name

4-chloro-N-[2-[1-(4-methylanilino)-1-oxopropan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20ClN3O2S2/c1-14-3-9-18(10-4-14)26-22(29)15(2)31-24-28-20-12-11-19(13-21(20)32-24)27-23(30)16-5-7-17(25)8-6-16/h3-13,15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

HUOAOVILZPTQRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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